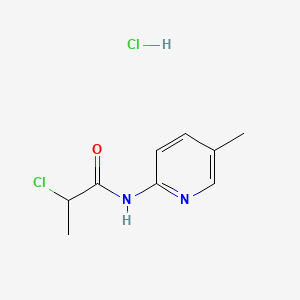
1-(2-Bromoethyl)-3-tert-butylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromoethyl)-3-tert-butylbenzene is an organic compound with the molecular formula C12H17Br It is a derivative of benzene, where a bromine atom is attached to an ethyl group, which is further connected to the benzene ring at the 1-position Additionally, a tert-butyl group is attached to the benzene ring at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-3-tert-butylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-tert-butylstyrene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the ethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain high-purity compounds.
化学反応の分析
Types of Reactions: 1-(2-Bromoethyl)-3-tert-butylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Formation of 1-(2-hydroxyethyl)-3-tert-butylbenzene or 1-(2-cyanoethyl)-3-tert-butylbenzene.
Elimination Reactions: Formation of 3-tert-butylstyrene.
Oxidation: Formation of 3-tert-butylbenzaldehyde or 3-tert-butylbenzoic acid.
科学的研究の応用
1-(2-Bromoethyl)-3-tert-butylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various substituted benzene derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Bromoethyl)-3-tert-butylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
1-(2-Bromoethyl)benzene: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.
3-tert-Butylstyrene: Lacks the bromine atom, making it less versatile in nucleophilic substitution reactions.
1-(2-Bromoethyl)-4-tert-butylbenzene: Similar structure but with the tert-butyl group at the 4-position, affecting its reactivity and steric properties.
Uniqueness: 1-(2-Bromoethyl)-3-tert-butylbenzene is unique due to the combination of the bromine atom and the tert-butyl group, which provides a balance of reactivity and steric hindrance. This makes it a valuable intermediate for synthesizing a wide range of compounds with specific properties.
特性
分子式 |
C12H17Br |
|---|---|
分子量 |
241.17 g/mol |
IUPAC名 |
1-(2-bromoethyl)-3-tert-butylbenzene |
InChI |
InChI=1S/C12H17Br/c1-12(2,3)11-6-4-5-10(9-11)7-8-13/h4-6,9H,7-8H2,1-3H3 |
InChIキー |
YPLUFTNWGUQBQL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=CC(=C1)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


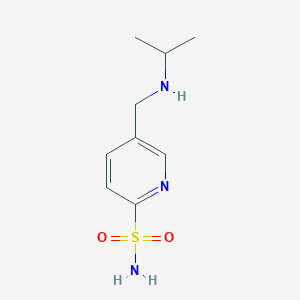
![{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid](/img/structure/B13558444.png)
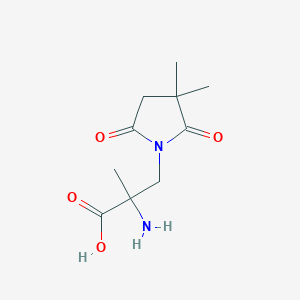
![5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole](/img/structure/B13558448.png)

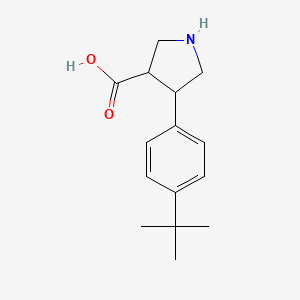
![4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride](/img/structure/B13558475.png)
![4-Bromo-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558483.png)

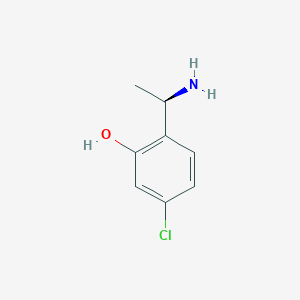

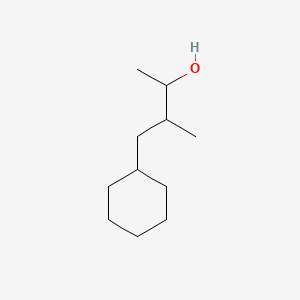
![2-Bromo-3-[(piperazin-1-yl)methyl]phenol](/img/structure/B13558507.png)
